2-Ethyl-6-methoxynaphthalene
Overview
Description
2-Ethyl-6-methoxynaphthalene: is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol . It is also known by the synonym Ethylnerolin . This compound is a derivative of naphthalene, characterized by the presence of an ethyl group at the second position and a methoxy group at the sixth position on the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Ethyl-6-methoxynaphthalene involves the transethylation of 2-methoxynaphthalene . The process typically includes the following steps:
Reaction Setup: A 250 ml, 3-neck, round-bottom flask equipped with a magnetic stirrer and a sparge tube is used.
Initial Reagents: 70 g of mixed diethylbenzenes are added to the flask.
Cooling and Addition of Hydrogen Chloride: The reaction mixture is cooled with an ice bath, and hydrogen chloride gas is added for three minutes.
Addition of Aluminum Chloride: 14.48 grams of aluminum chloride are slowly added, followed by another three minutes of hydrogen chloride gas addition.
Heating and Ethylene Gas Addition: The reaction mixture is heated to 85°-90°C, and ethylene gas is sparged into the mixture until the level of tetraethylbenzene is maximized.
Addition of 2-Methoxynaphthalene: 29.02 grams of 2-methoxynaphthalene dissolved in 50 ml of dichloromethane are added to the reaction mixture at 15°C.
Reaction Completion: The mixture is allowed to warm to room temperature and then heated to 32°C for 15 hours, resulting in a 71.5% yield of this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-Ethyl-6-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a pharmaceutical impurity standard.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its methoxy and ethyl groups influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Methoxynaphthalene: Lacks the ethyl group at the second position.
6-Methoxynaphthalene: Lacks the ethyl group and has only the methoxy group at the sixth position.
2-Ethyl-1-methoxynaphthalene: Has the methoxy group at the first position instead of the sixth.
Uniqueness: 2-Ethyl-6-methoxynaphthalene is unique due to the specific positioning of its ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-ethyl-6-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFZFBCAOZBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-17-0 | |
Record name | 2-Ethyl-6-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021388170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21388-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYL-6-METHOXYNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15RR33QZ3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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